molecular formula C15H16Cl2N2O3 B2755245 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid CAS No. 866150-83-6

2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid

Cat. No.: B2755245
CAS No.: 866150-83-6
M. Wt: 343.2
InChI Key: JYPXMQKVLCADIZ-UHFFFAOYSA-N
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Description

“2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid” is a chemical compound .


Molecular Structure Analysis

The molecular formula of this compound is C15H16Cl2N2O3 . It has an average mass of 343.205 Da and a monoisotopic mass of 342.053802 Da .

Scientific Research Applications

Synthesis and Structural Characterization

One study focused on the synthesis of 2,6-bridged piperazine-3-ones, starting from alpha-amino acids. This synthesis involved the selective reduction of an activated lactam carbonyl and treatment with protic acid to generate N-acyliminium ions, which were then trapped by a nucleophilic C2-side chain. This process facilitated the creation of 2,6-bridged piperazine-3-ones with various side chains, examining the stereochemical outcomes influenced by different substituents (Veerman et al., 2003).

Another study detailed the photochemistry of ciprofloxacin in aqueous solutions, highlighting its low-efficiency substitution and minor decarboxylation processes, which change under the addition of sodium sulfite or phosphate. This research provides insights into the stability and reactivity of ciprofloxacin-related compounds under various conditions (Mella et al., 2001).

Interaction with Metal Ions

The interaction of similar compounds with metal ions has been studied, illustrating the formation of structurally characterized anion exchange products. For example, the reaction of a cyclohexane containing substituted thio piperazinium chloride with Cd(NO3)2 forms a compound with NH O hydrogen bonding, retaining the piperazinium character throughout the reaction process. This study highlights the potential applications of such compounds in creating complex structures with specific chemical properties (Bhat et al., 2017).

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c16-12-2-1-9(7-13(12)17)18-3-5-19(6-4-18)14(20)10-8-11(10)15(21)22/h1-2,7,10-11H,3-6,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPXMQKVLCADIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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